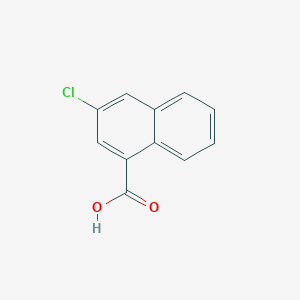

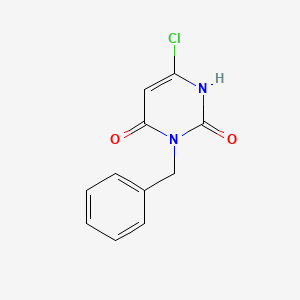

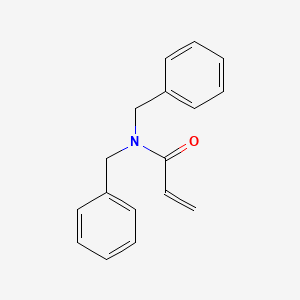

![molecular formula C12H7NO2 B3054086 1H-Benzo[f]indole-2,3-dione CAS No. 5810-96-8](/img/structure/B3054086.png)

1H-Benzo[f]indole-2,3-dione

Vue d'ensemble

Description

1H-Benzo[f]indole-2,3-dione is a chemical compound with the molecular formula C12H7NO2 .

Synthesis Analysis

A theoretical study on 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations has been conducted . Several 1H-indole-2,3-dione complexes with these cations were optimized at the B3LYP/6-311G (d,p) level . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .Molecular Structure Analysis

A comparative study of the change in different properties of electronic and structural of the free 1H-indole-2,3-dione molecule and its complexes has been obtained . HOMA analysis was performed to investigate the effects of lithium sodium and potassium cations on the aromaticity of lithium sodium and potassium complexes of 1H-indole-2,3-dione .Chemical Reactions Analysis

The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation . The charge transfer and natural population analysis for the complexes were performed with the natural bond orbital (NBO) analysis .Physical And Chemical Properties Analysis

1H-Benzo[f]indole-2,3-dione has a molecular weight of 147.1308 . It has two main absorption peaks at 242 and 302 nm .Applications De Recherche Scientifique

Synthesis Techniques

- A new series of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives were synthesized using a one-pot ‘Sonogashira-Cyclization’ reaction, showcasing the compound's utility in creating various derivatives (Nadji-Boukrouche et al., 2015).

- The compound has been involved in a one-step synthesis process through regioselective photoaddition, demonstrating its application in efficient synthesis methods (Kobayashi et al., 1991).

Antifungal Applications

- 1H-Pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles, synthesized from this compound, exhibited potent antifungal activity, highlighting its potential in developing antifungal agents (Ryu et al., 2009).

Photophysical Properties

- A study on the Rh(III)-catalyzed dehydrogenative annulation and spirocyclization of related compounds revealed significant photophysical properties, indicating its use in materials science for optical applications (Shinde et al., 2021).

Role in Organic Synthesis

- Isatins (1H-indole-2,3-dione) have been used extensively for the synthesis of various heterocyclic compounds, underlining its importance in organic synthesis and drug synthesis (Garden & Pinto, 2001).

Chemical Sensing Applications

- 1H-Indole-2,3-dione has shown high sensing capability for Fe3+ ions due to its amide and carbonyl functional groups, indicating its potential in the development of chemosensors (Fahmi et al., 2019).

Safety And Hazards

Orientations Futures

The 1H-indole-2,3-dione gives a promising platform for fluorescent chemosensor agent for sensing of Fe3+ ion . Each BCz unit interacted with the adjacent four molecules via multiple intermolecular interactions of π···π (3.442 Å, 3.289 Å), C-H···π (2.713 Å, 2.713 Å, 2.879 Å), C-H· · · N (2.458 Å, 2.723 Å) .

Propriétés

IUPAC Name |

1H-benzo[f]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(11)15/h1-6H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHORCFOVPVATAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206829 | |

| Record name | 1H-Benz(f)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzo[f]indole-2,3-dione | |

CAS RN |

5810-96-8 | |

| Record name | 1H-Benz(f)indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz(f)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)

![N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3054025.png)